molecular formula C14H22Cl2N2 B1390906 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride CAS No. 1170102-75-6

2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Cat. No. B1390906
M. Wt: 289.2 g/mol
InChI Key: YITKQSSMDHKLOP-UHFFFAOYSA-N
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Description

The compound “2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, it contains a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms1. Piperidine derivatives are key components in the synthesis of various pharmaceuticals1.



Synthesis Analysis

While there is no specific synthesis route available for “2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride”, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions2. These reactions often involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination2.



Molecular Structure Analysis

The exact molecular structure of “2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride” is not readily available. However, based on its name, it likely contains a piperidine ring and an indole ring, both of which are common structures in organic chemistry.



Chemical Reactions Analysis

The specific chemical reactions involving “2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride” are not documented. However, piperidine derivatives are known to participate in a variety of chemical reactions due to their versatile structure1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride” are not readily available. However, a related compound, “2-methyl-1-(piperidin-4-yl)piperidine dihydrochloride”, has a molecular weight of 255.233.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Various Agents : 2-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride reacts with pyridine, piperidine, N-alkylpiperidines, and dimethylformamide, resulting in dehydrohalogenation and halogen substitution products. The ratio of these products depends on the reagent structure (Mazgarova, Absalyamova, & Gataullin, 2012).
  • Synthesis of Novel Compounds : This compound is used in synthesizing new indole derivatives, such as 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which has shown high cytotoxic potential against leukemia cell lines (Guillon, Savrimoutou, Rubio, & Desplat, 2018).

Biological and Pharmacological Studies

  • Cytotoxic Potential : The compound's derivatives demonstrate significant cytotoxic potential against various cancer cell lines, emphasizing its relevance in cancer research and potential therapeutic applications (Guillon et al., 2018).
  • Cholinesterase and Monoamine Oxidase Inhibition : Some derivatives of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride act as dual inhibitors of cholinesterase and monoamine oxidase, indicating potential for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Alkylated indoles derivatives, including those containing the piperidin-4-yl group, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Verma et al., 2016).

Synthesis of Ligands for Treatment of Cognitive Disorders

  • Selective 5-HT6R Ligands : Derivatives of this compound have been developed as selective ligands for the 5-HT6 receptor, demonstrating potential in the treatment of cognitive disorders. These derivatives show promising pharmacokinetic profiles and in vivo activity in animal models (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).

Antimicrobial Activities

  • Novel Indole Derivatives with Antimicrobial Properties : The compound has been used to synthesize new indole derivatives with significant antimicrobial activities, broadening its scope of application in medicinal chemistry and pharmacology (Anekal & Biradar, 2012).

Safety And Hazards

The safety and hazards associated with “2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride” are not documented. However, it’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

2-methyl-1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13;;/h2-5,11,13,15H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKQSSMDHKLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride

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